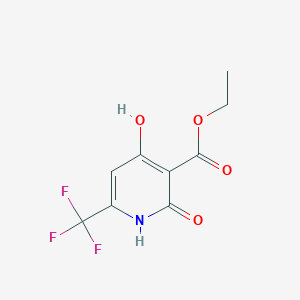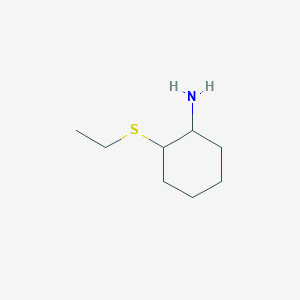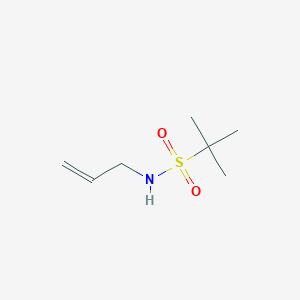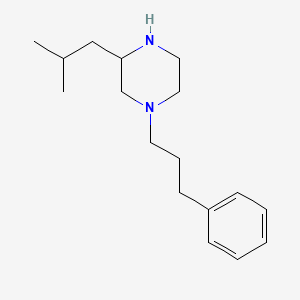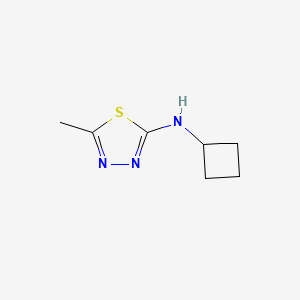
2,3',4,4',5-Pentabromodiphényléther
Vue d'ensemble
Description
2,3’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them widely used in various industrial applications. due to their persistence and potential toxicity, their production and use have been subject to regulatory scrutiny .
Applications De Recherche Scientifique
2,3’,4,4’,5-Pentabromodiphenyl ether has been extensively studied for its environmental and health impacts. It is used in research to understand the bioaccumulation and biomagnification of PBDEs in the food web. Additionally, it serves as a model compound in studies investigating the degradation and transformation of brominated flame retardants in the environment .
Mécanisme D'action
Target of Action
2,3’,4,4’,5-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body . The primary targets of this compound are endocrine receptors, particularly those involved in lipid metabolism .
Mode of Action
The compound interacts with its targets by binding to the endocrine receptors, disrupting their normal function . This disruption can lead to changes in the body’s hormonal balance, potentially causing a variety of health effects .
Biochemical Pathways
The affected pathways primarily involve lipid metabolism . The compound’s interaction with endocrine receptors can lead to an increase in lipid accumulation, which can have downstream effects on various metabolic processes .
Pharmacokinetics
Due to its lipophilic nature, it is known to bioaccumulate in the environment and in human adipose tissue . This bioaccumulation can impact the compound’s bioavailability, potentially increasing its toxicity .
Result of Action
The molecular and cellular effects of 2,3’,4,4’,5-Pentabromodiphenyl ether’s action primarily involve disruptions in endocrine function and lipid metabolism . These disruptions can lead to a variety of health effects, including potential developmental effects in nursed babies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4,4’,5-Pentabromodiphenyl ether. For example, its persistence and potential for bioaccumulation can be influenced by factors such as temperature and the presence of other chemicals . Furthermore, its use as a flame retardant means it is often found in a variety of products and environments, which can impact its distribution and effects .
Analyse Biochimique
Biochemical Properties
It is known to disrupt endogenous hormonal activities
Cellular Effects
It has been observed to affect neurite outgrowth in human induced pluripotent stem cell-derived neurons , indicating potential neurotoxic effects.
Molecular Mechanism
It is known to disrupt endogenous hormonal activities
Temporal Effects in Laboratory Settings
It has been observed to affect neurite outgrowth in human induced pluripotent stem cell-derived neurons , indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
It has been observed to have a median lethal dose (LD50) of 5000 mg/kg in rats , indicating potential toxic or adverse effects at high doses.
Metabolic Pathways
It has been observed to be excreted mainly via feces in rats , indicating potential involvement in digestive metabolic pathways.
Transport and Distribution
It has been observed to be excreted mainly via feces in rats , indicating potential distribution within the digestive system.
Méthodes De Préparation
The synthesis of 2,3’,4,4’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of bromobenzene with bromophenol under suitable conditions to produce the desired compound . Industrial production methods often involve the use of bromine and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
2,3’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This process can result in the removal of bromine atoms, producing less brominated diphenyl ethers.
Substitution: Common reagents for substitution reactions include nucleophiles that can replace bromine atoms with other functional groups.
Comparaison Avec Des Composés Similaires
2,3’,4,4’,5-Pentabromodiphenyl ether is part of a larger group of PBDEs, which include compounds like tetrabromodiphenyl ether, hexabromodiphenyl ether, and heptabromodiphenyl ether. Compared to these similar compounds, 2,3’,4,4’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and environmental behavior .
Propriétés
IUPAC Name |
1,2,4-tribromo-5-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFEPLDDHZBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724016 | |
| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-80-4 | |
| Record name | 2,3',4,4',5-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IF7OHN68D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




